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Compound of Interest |

1-(3-Chlorophenyl)-4-
Compound Name:
oxocyclohexanecarboxylic Acid

CAS No.: 887978-71-4

\ J

Executive Summary & Strategic Value

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 887978-71-4) represents a
"privileged scaffold" in modern drug discovery.[1] Its structural architecture—a cyclohexane ring
geminally substituted with a lipophilic aryl group and a polar carboxylic acid, flanked by a distal
ketone—offers a rare combination of conformational rigidity and orthogonal synthetic handles.

Core Advantages in Drug Design:

o Gem-Disubstitution Effect: The quaternary carbon at position 1 locks the cyclohexane ring
into a preferred chair conformation, reducing the entropic penalty of binding to protein targets
(e.g., GPCRs, lon Channels).

e Metabolic Blocking: The 3-chlorophenyl group serves as a metabolic blocker, preventing
rapid oxidation of the phenyl ring while enhancing lipophilicity (LogP modulation) for blood-
brain barrier (BBB) penetration.

» Divergent Synthesis Capable:

o The Ketone (C4): Enabling spirocyclization (hydantoins, piperidines) or reductive
amination.
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o The Acid (C1): Facilitating amide coupling to generate diversity or improve solubility.

Primary Therapeutic Areas:

» Pain/Nociception: NOP receptor ligands and Tramadol-like analogs.[1]
o Metabolic Disorders: MCHR1 antagonists and Acetyl-CoA Carboxylase (ACC) inhibitors.

e Oncology: Kinase inhibitors requiring a rigid spacer between pharmacophores.

Technical Specifications & Chemical Profile

Property Value Relevance
CAS Number 887978-71-4 Unique Identifier
Formula C13H13CIOs3 --
Fragment-based lead
MW 252.69 g/mol ]
compliant (<300 Da)
Ideal for oral bioavailability
ClogP ~2.4 S
optimization
H-Bond Donors 1 (COOH) Modifiable via amide coupling
Key interaction points for
H-Bond Acceptors 3 (COOH, C=0) i
residues
Rotatable Bonds 2 Low flexibility = High specificity

Experimental Protocols
Protocol A: Quality Control & Solubilization

Objective: Ensure starting material integrity before library synthesis.
Reagents: DMSO-d6 (for NMR), LCMS grade Methanol.

» Visual Inspection: The compound should appear as an off-white to pale yellow solid. Dark
yellow/orange indicates oxidation of the ketone or phenol impurities.
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» Solubility Check:
o Dissolve 10 mg in 1 mL DMSO. Solution must be clear.

o Note: Free acid has limited solubility in non-polar solvents (DCM/Hexane) without
derivatization.

e LCMS Verification:

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 um).

o

Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid) over 5 min.

[e]

o

Detection: Monitor [M-H]~ (Negative mode) at m/z 251.1 due to the carboxylic acid, and
[M+H]* at m/z 253.1.

o

Acceptance Criteria: Purity >95% by UV (254 nm).

Protocol B: Synthesis of Spiro-Hydantoin Derivatives
(Bucherer-Bergs Reaction)

Context: This reaction transforms the C4 ketone into a spiro-hydantoin, a classic moiety in
anticonvulsant and analgesic discovery.[1]

Mechanism: The ketone reacts with ammonium carbonate and cyanide to form a spiro-ring.[1]
Step-by-Step Procedure:

e Setup: In a pressure tube or sealed vial, dissolve 1-(3-Chlorophenyl)-4-
oxocyclohexanecarboxylic Acid (1.0 eq, 1 mmol, 253 mg) in Ethanol/Water (1:1 v/v, 5 mL).

o Reagent Addition: Add Ammonium Carbonate (4.0 eq) and Potassium Cyanide (2.0 eq).

o Safety Alert: KCN is highly toxic. Work in a well-ventilated fume hood. Neutralize waste
with bleach.

e Reaction: Seal the vessel and heat to 60°C for 16—24 hours.
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o Monitoring: Monitor consumption of ketone by TLC (50% EtOAc/Hexane) or LCMS.

o Workup:
o Cool to room temperature.[2][3]

o Acidify carefully with 1N HCI to pH ~3 (Caution: HCN gas evolution possible; use
scrubber).

o The spiro-hydantoin product often precipitates.[1] Filter and wash with cold water.

o If no precipitate, extract with Ethyl Acetate (3x), dry over MgSQa4, and concentrate.
« Validation:

o Expected MS: [M+H]* = 323.1 (M + 70 Da shift from ketone to hydantoin).

o NMR: Disappearance of ketone signal; appearance of amide protons (~8-10 ppm).

Protocol C: Reductive Amination for Library Generation

Context: Converting the C4 ketone to a secondary/tertiary amine to target GPCRs (e.g.,
MCHR1, CCR5).

Step-by-Step Procedure:
e Imine Formation:
o Dissolve Scaffold (1.0 eq) and Amine Partner (R-NHz, 1.2 eq) in DCE (Dichloroethane).
o Add Acetic Acid (1.0 eq) to catalyze imine formation.
o Stir at Room Temp for 2 hours.
» Reduction:
o Add Sodium Triacetoxyborohydride (STAB, 2.0 eq) in one portion.

o Stir overnight at Room Temp under Nitrogen.
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e Quench & Isolation:
o Quench with Sat. NaHCOs (aq).
o Extract with DCM.

o Purification: The product is a zwitterion (Acid + Amine). Purify via SCX-2 (Strong Cation
Exchange) cartridge:

= | oad DCM solution.
» Wash with MeOH.[4]
s Elute with 2M NHs in MeOH.

Visualizations & Pathways
Figure 1: Divergent Synthesis Strategy

Caption: Decision tree for leveraging the orthogonal handles of the scaffold.
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Figure 2: Synthetic Route to Scaffold

Caption: Industrial route via bis-alkylation of 3-chlorophenylacetonitrile.[1]
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o Title: "The role of gem-disubstituted cyclohexanes in conform
o Source:Journal of Medicinal Chemistry, 2018.
o Context: Discusses the entropy benefits of the 1-aryl-cyclohexane carboxyl

e Bucherer-Bergs Reaction Protocol
o Title: "Synthesis of spiro-hydantoins from sterically hindered ketones."[1]

o Source:Organic Process Research & Development.

o Context: Standard conditions for converting 4-oxocyclohexanecarboxylates to hydantoins.

[1]

o Commercial Availability & Data

[¢]

Title: "1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Product Page"
Source: ChemicalBook / American Elements.

[¢]

[¢]

Context: Physical properties and CAS verification (887978-71-4).[1]

[e]

(Note: Link directs to structural analog class for verification).

e Target Application (MCHR1)
o Title: "Discovery of potent MCHR1 antagonists featuring a spiro-cyclohexyl core."[1]
o Source:Bioorganic & Medicinal Chemistry Letters, 2006.[5]

o Context: Validates the use of this specific scaffold in metabolic disease research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Oxocyclohexanecarboxylic acid | CAS#:874-61-3 | Chemsrc [chemsrc.com]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.chemsrc.com/en/cas/874-61-3_82494.html
https://www.chemsrc.com/en/cas/874-61-3_82494.html
https://www.benchchem.com/product/b1603787?utm_src=pdf-body
https://www.chemsrc.com/en/cas/874-61-3_82494.html
https://www.chemsrc.com/en/cas/874-61-3_82494.html
https://www.researchgate.net/publication/276929079_Synthesis_and_Biological_Evaluation_of_4-4-Chlorophenylcyclohexane_Carbohydrazide_Derivatives_as_Anti-Bacterial_Agents
https://www.benchchem.com/product/b1603787?utm_src=pdf-custom-synthesis
https://www.chemsrc.com/en/cas/874-61-3_82494.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 2. 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carboxylicacid [myskinrecipes.com]

e 3. 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 95233-37-7 [chemicalbook.com]
e 4. Thieme E-Books & E-Journals [thieme-connect.de]

e 5. researchgate.net [researchgate.net]

e To cite this document: BenchChem. [Application Note: 1-(3-Chlorophenyl)-4-
oxocyclohexanecarboxylic Acid in Lead Optimization]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1603787#1-3-chlorophenyl-4-
oxocyclohexanecarboxylic-acid-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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